2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(11-21)23-15-10-18-7-8-19-15/h1-2,5-8,10,12H,3-4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKXPGHWECBVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the piperidine and pyrazine moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole and related benzothiazole derivatives:
Key Observations :
- Sulfonyl (e.g., 2-(benzylsulfonyl)-BT) and oxadiazole substituents (e.g., 2-(5-substituted-oxadiazole)-BT) prioritize electron-withdrawing effects, whereas the pyrazine moiety may enhance solubility .
Pharmacological Activity Comparison
Key Observations :
- The pyrazine-piperidine group may confer CNS activity, akin to hydrazinyl derivatives (anticipate neurotarget engagement) .
- Sulfonyl and oxadiazole substituents correlate with antiparasitic and antimicrobial effects, respectively .
- Enzyme modulation (AST/ALT) by pyrazole-substituted BT highlights substituent-dependent divergent effects .
SAR Insights :
Biological Activity
The compound 2-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole , also referred to by its CAS number 2034578-73-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.40 g/mol. The structure features a benzothiazole core, which is known for various biological activities, and a piperidine ring substituted with a pyrazinyl ether group. The presence of these functional groups is crucial for the compound's biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives containing pyrazine and piperidine rings can demonstrate significant activity against various pathogens. For example, certain piperidinothiosemicarbazone derivatives have shown minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL against standard strains of Mycobacterium tuberculosis, indicating potential for development as antimicrobial agents .
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Anticancer Activity :
- Benzothiazole derivatives have been extensively studied for their anticancer properties. Research has highlighted that modifications to the benzothiazole nucleus can enhance anticancer activity against various human cancer cell lines. For instance, certain derivatives have shown selective cytotoxicity against non-small cell lung cancer cell lines . The specific activity of this compound in this regard remains to be fully elucidated but is anticipated based on structural similarities.
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Anti-inflammatory Activity :
- Compounds featuring benzothiazole structures are also noted for their anti-inflammatory properties. Investigations into similar compounds suggest that they may inhibit pro-inflammatory cytokines and pathways, providing a basis for further exploration of this compound's potential in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A recent study synthesized several piperidinothiosemicarbazone derivatives to evaluate their antimycobacterial activity. Among these, compounds with pyrazine substitutions showed varied efficacy against resistant strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing bioactivity .
Case Study: Anticancer Potential
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activities through modulation of apoptosis and cell cycle arrest mechanisms in cancer cells. For instance, certain compounds showed promising results in inhibiting tumor growth in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
